n-Decyl (3-(4-bromobenzenesulfonylaminomethyl)bicyclo(2.2.1)hept-2-yl)-5-hexanoate
Overview
Description
Preparation Methods
Chemical Reactions Analysis
ONO-8809 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Substitution: ONO-8809 can undergo substitution reactions, particularly involving its bromine atom.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cardiovascular Research: It has been shown to reduce airway hyperresponsiveness and macrophage accumulation in stroke-prone spontaneously hypertensive rats.
Renal Research: ONO-8809 attenuates renal disorders caused by salt overload in hypertensive rats.
Neurological Research:
Mechanism of Action
ONO-8809 exerts its effects by antagonizing the thromboxane A2 receptor. This receptor is involved in various physiological processes, including platelet aggregation and vasoconstriction. By blocking this receptor, ONO-8809 can reduce inflammation, prevent thrombosis, and mitigate other related conditions .
Comparison with Similar Compounds
ONO-8809 is unique in its specific antagonistic action on the thromboxane A2 receptor. Similar compounds include:
ONO-NT-126: Another thromboxane A2 receptor antagonist with similar applications.
Thromboxane A2 receptor antagonists: A broader category of compounds with similar mechanisms of action but varying in their specific chemical structures and effects.
If you have any more questions or need further details, feel free to ask!
Properties
CAS No. |
123288-47-1 |
---|---|
Molecular Formula |
C30H46BrNO4S |
Molecular Weight |
596.7 g/mol |
IUPAC Name |
decyl (Z)-6-[(1S,2R,3R,4R)-3-[[(4-bromophenyl)sulfonylamino]methyl]-2-bicyclo[2.2.1]heptanyl]hex-5-enoate |
InChI |
InChI=1S/C30H46BrNO4S/c1-2-3-4-5-6-7-8-12-21-36-30(33)14-11-9-10-13-28-24-15-16-25(22-24)29(28)23-32-37(34,35)27-19-17-26(31)18-20-27/h10,13,17-20,24-25,28-29,32H,2-9,11-12,14-16,21-23H2,1H3/b13-10-/t24-,25+,28-,29+/m0/s1 |
InChI Key |
KLMMNRLRCVRTDN-WHFHORQSSA-N |
SMILES |
CCCCCCCCCCOC(=O)CCCC=CC1C2CCC(C2)C1CNS(=O)(=O)C3=CC=C(C=C3)Br |
Isomeric SMILES |
CCCCCCCCCCOC(=O)CCC/C=C\[C@H]1[C@H]2CC[C@H](C2)[C@H]1CNS(=O)(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
CCCCCCCCCCOC(=O)CCCC=CC1C2CCC(C2)C1CNS(=O)(=O)C3=CC=C(C=C3)Br |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
n-decyl (3-(4-bromobenzenesulfonylaminomethyl)bicyclo(2.2.1)hept-2-yl)-5-hexanoate ONO 8809 ONO-8809 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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